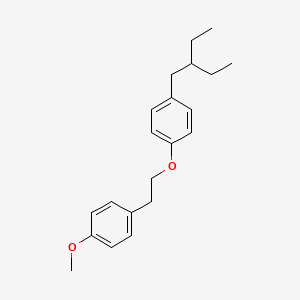
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with an ethylbutyl group and a methoxyphenyl ethoxy group. Aromatic ethers are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- typically involves the following steps:
-
Formation of the Ethylbutyl Substituent: : The ethylbutyl group can be introduced to the benzene ring through a Friedel-Crafts alkylation reaction. This reaction involves the use of an alkyl halide (such as 2-ethylbutyl chloride) and a Lewis acid catalyst (such as aluminum chloride) to facilitate the alkylation of benzene.
-
Introduction of the Methoxyphenyl Ethoxy Group: : The methoxyphenyl ethoxy group can be introduced through a Williamson ether synthesis. This reaction involves the reaction of a phenol derivative (such as 4-methoxyphenol) with an alkyl halide (such as 2-bromoethyl ether) in the presence of a strong base (such as sodium hydride) to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- can undergo oxidation reactions, particularly at the ethylbutyl and methoxyphenyl ethoxy substituents. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can target the aromatic ring or the substituents. Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring to a cyclohexane derivative.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions facilitated by reagents such as chlorine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H₂)
Substitution: Chlorine (Cl₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products Formed
Oxidation: Carboxylic acids, ketones, and aldehydes
Reduction: Cyclohexane derivatives
Substitution: Halogenated, nitrated, and sulfonated benzene derivatives
Aplicaciones Científicas De Investigación
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes, alter receptor binding, and influence cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-hydroxyphenyl)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-chlorophenyl)ethoxy)-
- Benzene, 1-(2-ethylbutyl)-4-(2-(4-nitrophenyl)ethoxy)-
Uniqueness
Benzene, 1-(2-ethylbutyl)-4-(2-(4-methoxyphenyl)ethoxy)- is unique due to the presence of the methoxy group, which imparts specific electronic and steric effects. The methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.
Propiedades
Número CAS |
125814-10-0 |
|---|---|
Fórmula molecular |
C21H28O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene |
InChI |
InChI=1S/C21H28O2/c1-4-17(5-2)16-19-8-12-21(13-9-19)23-15-14-18-6-10-20(22-3)11-7-18/h6-13,17H,4-5,14-16H2,1-3H3 |
Clave InChI |
CLEUGGGCBXFBPB-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


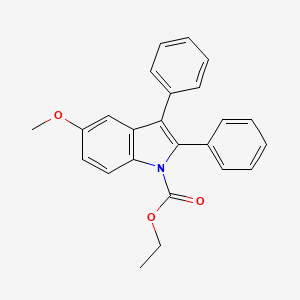
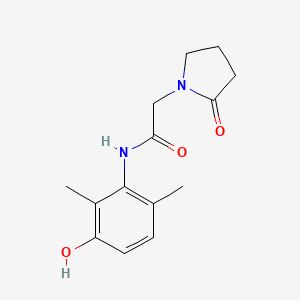




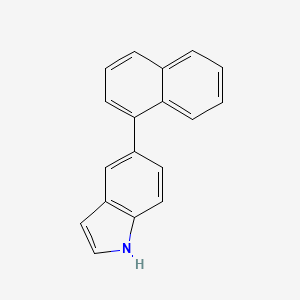
![2,5-Bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14278245.png)
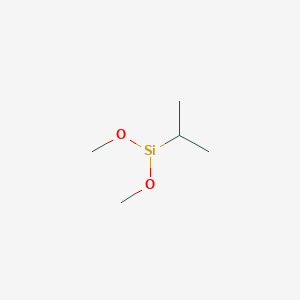
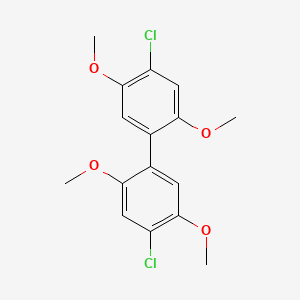
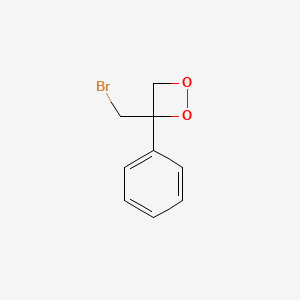
dimethyl-](/img/structure/B14278263.png)


